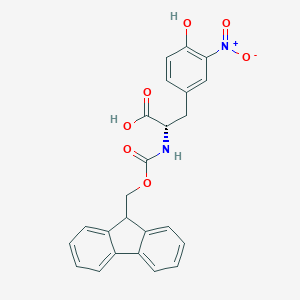

Fmoc-3-nitro-L-tyrosine

Description

BenchChem offers high-quality Fmoc-3-nitro-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-nitro-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUZJVFERQWLNC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-3-nitro-L-tyrosine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Solubility, and Applications of a Key Building Block in Peptide Synthesis and Nitroxidative Stress Studies.

Fmoc-3-nitro-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized by researchers in peptide synthesis and the study of post-translational modifications. The incorporation of a nitro group onto the tyrosine side chain and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group make this compound a versatile tool for creating peptides with specific functionalities and for investigating the biological impact of protein nitration. This technical guide provides a detailed overview of its chemical properties, solubility characteristics, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Fmoc-3-nitro-L-tyrosine is typically a light yellow to yellow solid powder. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 136590-09-5 | [1] |

| Molecular Formula | C₂₄H₂₀N₂O₇ | |

| Molecular Weight | 448.42 g/mol | |

| Appearance | Light yellow to yellow solid powder | [2] |

| Melting Point | 143 - 161 °C | [2] |

| Storage Temperature | 2-8°C, keep dry |

Solubility Profile

The solubility of Fmoc-3-nitro-L-tyrosine is a critical factor for its application in various experimental settings, particularly in solid-phase peptide synthesis where complete dissolution in the reaction solvent is essential for efficient coupling.

| Solvent | Solubility | Notes | Reference |

| Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. | [2][3] |

| Dimethyl sulfoxide (DMSO) | Soluble | Often used to dissolve difficult-to-solubilize Fmoc-amino acids. For the unprotected 3-Nitro-L-tyrosine, solubility is reported as 2 mg/mL. | [2][3][4] |

| Dichloromethane (DCM) | Soluble | Often used in combination with DMF for SPPS. | [2][3] |

| Chloroform | Soluble | --- | [2][3] |

| Ethyl Acetate | Soluble | --- | [2][3] |

| Acetone | Soluble | --- | [2][3] |

| Water | Sparingly soluble to insoluble | The Fmoc group confers high hydrophobicity. Special protocols are needed for aqueous solutions. | [5][6] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | For the unprotected 3-nitro-L-tyrosine, solubility in PBS (pH 7.2) is approximately 2 mg/mL. | [7] |

Experimental Protocols

Dissolution for Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the dissolution of Fmoc-3-nitro-L-tyrosine for use in an automated or manual peptide synthesizer.

Materials:

-

Fmoc-3-nitro-L-tyrosine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade (optional)

-

Small glass vial or tube

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required amount of Fmoc-3-nitro-L-tyrosine based on the scale of the synthesis and the desired molar excess (typically 3-5 equivalents relative to the resin loading).

-

Weigh the calculated amount of Fmoc-3-nitro-L-tyrosine and place it into a clean, dry glass vial.

-

Add the appropriate volume of DMF to the vial to achieve the desired concentration for the coupling reaction (e.g., 0.3-0.5 M).

-

Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming or brief sonication can be applied.

-

For some coupling protocols, a mixture of DMF and DCM can be used. In such cases, the Fmoc-amino acid can be dissolved in a minimal amount of DMF first, followed by the addition of DCM.[8][9]

-

Once fully dissolved, the solution is ready to be mixed with the activation reagents and added to the synthesis vessel.

Incorporation into a Peptide Chain via Fmoc-SPPS

This protocol outlines the general steps for coupling Fmoc-3-nitro-L-tyrosine to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Dissolved Fmoc-3-nitro-L-tyrosine solution (from the protocol above)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF, peptide synthesis grade

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Solid-phase peptide synthesis reaction vessel

Procedure:

-

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating it with 20% piperidine in DMF. This exposes the free amine for the next coupling step.[10]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc cleavage byproducts.

-

Activation: In a separate vessel, the dissolved Fmoc-3-nitro-L-tyrosine is "activated" by mixing it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This forms a highly reactive ester intermediate.[10]

-

Coupling: The activated Fmoc-3-nitro-L-tyrosine solution is added to the reaction vessel containing the deprotected peptide-resin. The mixture is agitated for a sufficient time (typically 1-2 hours) to allow for the formation of the peptide bond.

-

Washing: The resin is washed again with DMF to remove any unreacted reagents and byproducts.

-

The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle for incorporating an amino acid like Fmoc-3-nitro-L-tyrosine.

Caption: A simplified workflow of the Fmoc-SPPS cycle.

Role of Tyrosine Nitration in Biological Systems

Fmoc-3-nitro-L-tyrosine is a synthetic tool used to study the effects of tyrosine nitration, a post-translational modification that occurs under conditions of nitroxidative stress. This modification can alter protein structure and function, thereby impacting cellular signaling.

Caption: The role of tyrosine nitration in cellular signaling.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 136590-09-5 CAS MSDS (FMOC-3-NITRO-L-TYROSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chempep.com [chempep.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Technical Guide to the Synthesis and Purification of Fmoc-3-nitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification of N-α-Fmoc-3-nitro-L-tyrosine, a critical building block in modern peptide chemistry and biomedical research. The incorporation of a 3-nitro-tyrosine residue into peptides allows for the investigation of nitroxidative stress, a key factor in various pathologies, and provides a versatile handle for post-synthetic modifications.[1]

Physicochemical and Characterization Data

A summary of the key properties of the starting material and the final product is provided below for easy reference.

| Property | 3-nitro-L-tyrosine | Fmoc-3-nitro-L-tyrosine |

| Chemical Formula | C₉H₁₀N₂O₅ | C₂₄H₂₀N₂O₇ |

| Molecular Weight | 226.19 g/mol | 448.42 g/mol [2] |

| CAS Number | 621-44-3[3] | 136590-09-5[2] |

| Appearance | Yellow solid/crystals | Off-white to yellow solid |

| Melting Point | Not specified | ~143.0 °C[2] |

| Purity (Typical) | ≥98% (after purification) | ≥98% (HPLC) |

Synthesis and Purification Workflow

The synthesis of Fmoc-3-nitro-L-tyrosine is a two-step process commencing with the nitration of L-tyrosine, followed by the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. Each stage requires careful control of reaction conditions to maximize yield and purity, followed by a robust purification protocol.

Experimental Protocols

Safety Precaution: These procedures involve strong acids and organic solvents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 3-nitro-L-tyrosine

This protocol is based on the electrophilic aromatic substitution of L-tyrosine using a nitrating mixture of nitric and sulfuric acids.[4]

Materials:

-

L-tyrosine (5.0 g)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Crushed Ice

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.[4]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[4]

-

Nitration: In a separate cooled beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Add this nitrating mixture dropwise to the cooled L-tyrosine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.[4]

-

Quenching and Precipitation: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-nitro-L-tyrosine will form.[4]

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with three 50 mL portions of cold deionized water to remove residual acids.[4]

-

Drying: Dry the crude product in a vacuum oven at 50 °C.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot deionized water (80-90 °C). Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour. Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[4]

Step 2: Synthesis of Fmoc-3-nitro-L-tyrosine

This protocol adapts a general method for the Fmoc-protection of amino acids using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

-

Purified 3-nitro-L-tyrosine (1 equivalent)

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

Tetrahydrofuran (THF)

-

1N Sodium Hydroxide (NaOH)

-

Hexane

-

Ethyl Acetate

-

10% Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: Dissolve 3-nitro-L-tyrosine (approx. 1 mmol / 5 mL) in a 1:1 solution of THF and water.[5]

-

pH Adjustment: Place a pH probe into the solution and adjust the pH to 9.5 with 1N NaOH.[5]

-

Fmoc Protection: While stirring, add Fmoc-OSu in small portions, maintaining the pH at 9.5 with additions of 1N NaOH as needed. The reaction is complete when the pH remains stable.[5]

-

Work-up (Extraction 1): Transfer the reaction mixture to a separatory funnel. Extract three times with hexane to remove unreacted Fmoc-OSu. The desired product remains in the aqueous layer.[5]

-

Precipitation: Combine the aqueous layers and acidify to a pH of 1-2 with 10% HCl. A precipitate of Fmoc-3-nitro-L-tyrosine will form.[5]

-

Work-up (Extraction 2): Extract the product from the acidified aqueous solution five times with ethyl acetate. The product will move into the organic layer.[5]

-

Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[5]

-

Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final high-purity product.[5]

Biological Context: Tyrosine Nitration Pathway

The synthesis of Fmoc-3-nitro-L-tyrosine is significant for studying the biological process of protein tyrosine nitration, a hallmark of "nitroxidative stress." This post-translational modification occurs in vivo primarily through the peroxynitrite-dependent pathway and is implicated in numerous disease states.[6]

Under conditions of oxidative stress, nitric oxide (•NO) and superoxide (O₂•⁻) react rapidly to form peroxynitrite (ONOO⁻).[7] Peroxynitrite itself is a potent oxidant, but its reaction with carbon dioxide (CO₂) is a major pathway that generates highly reactive nitrating intermediates like the nitrogen dioxide radical (•NO₂).[7] These radicals can then perform a one-electron oxidation of a protein's tyrosine residue to form a tyrosyl radical, which subsequently combines with another •NO₂ radical to yield the stable 3-nitrotyrosine modification, potentially altering the protein's structure and function.[8]

References

- 1. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-3-nitro-L-tyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-3-nitro-L-tyrosine, a key building block in peptide synthesis and a valuable tool for studying post-translational modifications. This document outlines its chemical properties, detailed experimental protocols for its incorporation into peptides, and the biochemical context of tyrosine nitration.

Core Compound Data

Fmoc-3-nitro-L-tyrosine is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a nitro group is attached to the 3-position of the tyrosine side chain. This modification is instrumental for researchers studying the effects of nitroxidative stress and its role in various physiological and pathological processes.

Table 1: Physicochemical Properties of Fmoc-3-nitro-L-tyrosine

| Property | Value |

| CAS Number | 136590-09-5 |

| Molecular Weight | 448.42 g/mol |

| Molecular Formula | C₂₄H₂₀N₂O₇ |

| Appearance | Light yellow to yellow powder |

| Melting Point | 143 - 174 °C |

| Storage Temperature | 2-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-nitro-L-tyrosine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a 3-nitrotyrosine residue at a specific position within a peptide sequence.[1] The Fmoc protecting group is stable under acidic conditions but readily removed by a mild base, allowing for the sequential addition of amino acids to build the peptide chain.[1] The nitrotyrosine residue serves multiple purposes:

-

Studying Protein Nitration: Incorporating 3-nitro-L-tyrosine into synthetic peptides allows for the creation of models to investigate the effects of nitration on protein structure, function, and interactions.[1] Tyrosine nitration is a post-translational modification associated with oxidative stress and has been implicated in a variety of diseases.[1]

-

Post-Synthetic Modifications: The nitro group can be chemically reduced to an amino group, providing a reactive site for attaching other molecules like fluorescent probes or cross-linking agents.[1]

-

Fluorescence Quenching: The nitrotyrosine residue can act as a fluorescence quencher, which is useful in designing internally quenched fluorescent substrates for enzymatic assays.[1]

Experimental Protocol: Incorporation of Fmoc-3-nitro-L-tyrosine using Manual Fmoc-SPPS

This protocol outlines the manual steps for a single coupling cycle of Fmoc-3-nitro-L-tyrosine to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-3-nitro-L-tyrosine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine and by-products.

-

Perform a series of washes with DMF (5-7 times).

-

Perform a series of washes with DCM (3-5 times) and then again with DMF (3-5 times).

-

-

Coupling of Fmoc-3-nitro-L-tyrosine:

-

In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

-

Wash the resin with DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

-

Table 2: Reagents for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Amount | Purpose |

| Fmoc-protected peptide-resin | 0.1 mmol | Solid support with growing peptide |

| 20% Piperidine in DMF | 5 mL (x2) | Fmoc deprotection |

| Fmoc-3-nitro-L-tyrosine | 0.3 - 0.5 mmol | Amino acid to be coupled |

| HCTU | 0.3 - 0.5 mmol | Coupling reagent |

| DIPEA | 0.6 - 1.0 mmol | Base for activation and coupling |

| DMF | As needed | Solvent and washing |

| DCM | As needed | Washing |

Biochemical Pathway: Peroxynitrite-Mediated Tyrosine Nitration

The formation of 3-nitrotyrosine in biological systems is a marker of nitroxidative stress. A primary pathway for this modification involves the reaction of peroxynitrite (ONOO⁻) with tyrosine residues. Peroxynitrite is a potent oxidizing and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).

The following diagram illustrates the key steps in this biochemical process.

Caption: Peroxynitrite-mediated formation of 3-nitrotyrosine.

Logical Workflow for SPPS

The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating a modified amino acid like Fmoc-3-nitro-L-tyrosine.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

Spectroscopic Analysis of Fmoc-3-nitro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-3-nitro-L-tyrosine, a critical reagent in solid-phase peptide synthesis (SPPS) and for studying protein nitration. This document details the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of Fmoc-3-nitro-L-tyrosine are paramount for its successful application. The following sections present the expected spectroscopic data based on its chemical structure (Molecular Formula: C₂₄H₂₀N₂O₇, Molecular Weight: 448.42 g/mol ).[1][2]

Mass Spectrometry Data

Mass spectrometry is a fundamental technique to confirm the molecular weight of Fmoc-3-nitro-L-tyrosine. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common method for its analysis and purity assessment.[3] The expected mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are summarized below.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 449.13 | Protonated molecule (Positive ion mode) |

| [M+Na]⁺ | 471.11 | Sodium adduct (Positive ion mode) |

| [M+K]⁺ | 487.09 | Potassium adduct (Positive ion mode) |

| [M-H]⁻ | 447.12 | Deprotonated molecule (Negative ion mode) |

| [M+Cl]⁻ | 483.09 | Chloride adduct (Negative ion mode) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in the molecule. Below are the expected ¹H and ¹³C NMR chemical shifts for Fmoc-3-nitro-L-tyrosine, typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts are predicted based on the known values for the Fmoc protecting group and the modified tyrosine residue.

¹H NMR Data (Expected Chemical Shifts)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Fmoc) | 7.2 - 7.9 | m | Protons on the fluorenyl rings |

| Aromatic (Nitro-tyrosine) | 7.0 - 8.0 | m | Protons on the nitrated phenyl ring |

| CH (Fmoc) | 4.2 - 4.4 | t | Methine proton of the fluorenyl group |

| CH₂ (Fmoc) | 4.1 - 4.3 | d | Methylene protons adjacent to the oxygen |

| α-CH (Tyrosine) | 4.0 - 4.5 | m | Alpha-proton of the amino acid |

| β-CH₂ (Tyrosine) | 2.9 - 3.2 | m | Beta-protons of the amino acid |

| NH (Amide) | 7.5 - 8.5 | d | Amide proton |

| OH (Carboxylic acid) | 10.0 - 13.0 | br s | Carboxylic acid proton (if not exchanged) |

| OH (Phenolic) | 9.0 - 11.0 | br s | Phenolic hydroxyl proton (if not exchanged) |

¹³C NMR Data (Expected Chemical Shifts)

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (Carboxylic acid) | 170 - 175 | Carboxylic acid carbon |

| Carbonyl (Urethane) | 155 - 157 | Urethane carbonyl carbon |

| Aromatic (Fmoc) | 120 - 145 | Carbons of the fluorenyl rings |

| Aromatic (Nitro-tyrosine) | 115 - 150 | Carbons of the nitrated phenyl ring |

| CH (Fmoc) | 46 - 48 | Methine carbon of the fluorenyl group |

| CH₂ (Fmoc) | 66 - 68 | Methylene carbon adjacent to oxygen |

| α-CH (Tyrosine) | 55 - 60 | Alpha-carbon of the amino acid |

| β-CH₂ (Tyrosine) | 35 - 40 | Beta-carbon of the amino acid |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following sections outline general protocols for NMR and Mass Spectrometry analysis of Fmoc-3-nitro-L-tyrosine.

Mass Spectrometry (LC-MS) Protocol

Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight and assess the purity of the compound.

-

Sample Preparation : Dissolve a small amount of Fmoc-3-nitro-L-tyrosine (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Chromatographic Separation :

-

Column : Use a C18 reverse-phase HPLC column.

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[4]

-

Gradient : A common gradient would be to start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compound.

-

Flow Rate : A typical flow rate is 0.2-1.0 mL/min.

-

-

Mass Spectrometry Analysis :

-

Ionization Source : Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Mode : Acquire data in both positive and negative ion modes to observe different adducts.

-

Mass Analyzer : A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio.

-

Data Analysis : The resulting mass spectrum should be analyzed for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

NMR Spectroscopy Protocol

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

Sample Preparation :

-

Dissolve 5-10 mg of Fmoc-3-nitro-L-tyrosine in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

For peptide samples, concentrations of 1-5 mM are often required.[5]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition :

-

Spectrometer : Use a high-field NMR spectrometer (e.g., 300-600 MHz) for better resolution.[6]

-

Experiments : Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed structural information, two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to assign all proton and carbon signals unambiguously.

-

-

Data Processing and Analysis :

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of Fmoc-3-nitro-L-tyrosine in peptide synthesis.

References

- 1. Fmoc-3-nitro-L-tyrosine | C24H20N2O7 | CID 2756119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr-bio.com [nmr-bio.com]

- 6. rsc.org [rsc.org]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which provides a gentle and orthogonal protection strategy.[3][] This characteristic has revolutionized the synthesis of complex peptides and other organic molecules, enabling the production of high-purity compounds for research, diagnostics, and therapeutic applications.[3][5] This technical guide provides a comprehensive exploration of the Fmoc group's central role, delving into its chemical principles, detailed experimental protocols, quantitative data, and the logical workflows that underpin its application.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its ability to temporarily block a reactive amine functional group, preventing it from participating in unwanted side reactions during a synthetic sequence.[6] In the context of peptide synthesis, it protects the α-amino group of an amino acid, allowing for the controlled, stepwise formation of peptide bonds.[7]

The key to the Fmoc strategy is its orthogonality to many other classes of protecting groups.[8] While the Fmoc group is readily cleaved by mild bases, it remains stable under the acidic conditions often used to remove side-chain protecting groups.[5][9] This orthogonality is fundamental to the widely used Fmoc/tBu (tert-butyl) strategy in SPPS, where the temporary Nα-Fmoc group is removed in each cycle under basic conditions, while the "permanent" acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage step.[1][10]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced onto a primary or secondary amine by reaction with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][3] The reaction, often carried out under basic conditions (Schotten-Baumann conditions), involves the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.[8] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5][11] A mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[1][7] This initiates an elimination cascade, resulting in the release of the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][12] The liberated DBF is a reactive species that is trapped by the secondary amine base (e.g., piperidine) to form a stable adduct.[13] This adduct has a strong UV absorbance, which is a highly useful feature for the real-time monitoring of the deprotection reaction.[2][3]

Quantitative Data in Fmoc Synthesis

The efficiency of Fmoc group removal is critical for the success of a synthesis. Incomplete deprotection leads to the formation of deletion sequences in peptides, which can be difficult to separate from the desired product.[11] The deprotection process can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[3]

| Parameter | Value | Conditions | Reference |

| UV Absorbance Maximum of DBF-Piperidine Adduct | ~301 nm | In DMF | [3][11] |

| Typical Fmoc Deprotection Time | 5 - 20 minutes | 20% Piperidine in DMF | [1] |

| Faster Deprotection Time | 1 - 5 minutes | 2% DBU, 2% Piperidine in DMF | [1] |

| Yield of Deprotection Step | >95% | Standard Conditions | [1] |

| Purity after Deprotection | >98% | Standard Conditions | [1] |

Deprotection Kinetics with Different Bases

The choice of base can influence the kinetics of Fmoc removal. While piperidine is the standard, other bases have been investigated.

| Base (in DMF) | Deprotection Efficiency (10 min) on Fmoc-L-Arginine(Pbf)-OH | Deprotection Efficiency (7 min) on Fmoc-L-Leucine-OH | Reference |

| 4-Methylpiperidine | ~95% | ~100% | [14] |

| Piperidine | ~95% | ~100% | [14] |

| Piperazine | ~90% | ~100% | [14] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of Fmoc chemistry.

Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)

-

Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]

-

Addition of Fmoc-OSu : Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

-

Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]

-

Acidification : Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[1]

-

Extraction and Purification : Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[1]

Protocol for a Single Cycle of Manual Solid-Phase Peptide Synthesis

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support.[1]

-

Resin Preparation : Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel. Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[1]

-

Fmoc Deprotection :

-

Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Amino Acid Coupling :

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

-

Repeat : The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Protocol for Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing : After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[1]

-

Cleavage : Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS).[7] Add this solution to the resin and stir at room temperature for 2-3 hours.[7]

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[1]

-

Isolation and Drying : Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]

Visualizing Workflows and Mechanisms in Fmoc Synthesis

Diagrams are essential for visualizing the complex processes involved in Fmoc-based synthesis.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis, particularly for the construction of peptides.[1][3] Its unique combination of stability to acid and lability to mild base provides a robust and versatile orthogonal protection strategy.[8][9] A thorough understanding of the principles of Fmoc chemistry, coupled with meticulously executed experimental protocols, is essential for researchers, scientists, and drug development professionals to harness its full potential in synthesizing high-purity peptides and other complex molecules for a wide array of applications.[3][] The ability to monitor the synthesis in real-time through UV spectroscopy further enhances the reliability and efficiency of Fmoc-based methods.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. genscript.com [genscript.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Fmoc-3-nitro-L-tyrosine: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-nitro-L-tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a nitrated tyrosine residue. This modification is instrumental in studying post-translational modifications, protein structure and function, and in the development of novel therapeutic peptides. The nitro group can serve as a handle for further chemical modifications or act as a fluorescence quencher. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability of Fmoc-3-nitro-L-tyrosine, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-3-nitro-L-tyrosine is presented in the table below.

| Property | Value |

| CAS Number | 136590-09-5 |

| Molecular Formula | C₂₄H₂₀N₂O₇ |

| Molecular Weight | 448.42 g/mol |

| Appearance | Light yellow to yellow powder |

| Melting Point | Approximately 143-161 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Stability Profile

The stability of Fmoc-3-nitro-L-tyrosine is influenced by several factors, including temperature, moisture, pH, and light exposure.

Solid-State Stability

In its solid, crystalline form, Fmoc-3-nitro-L-tyrosine is relatively stable when stored under appropriate conditions.

| Storage Condition | Duration | Observed Stability |

| 2-8°C, dry, sealed | Long-term | Stable. This is the universally recommended storage condition by suppliers.[1] |

| Room Temperature | Short-term | While not ideal for long-term storage, it is generally considered stable for short periods, such as during shipping. |

Solution Stability

Fmoc-3-nitro-L-tyrosine is less stable in solution compared to its solid state. The rate of degradation is dependent on the solvent, pH, and temperature.

| Solvent | pH | Temperature | Stability Considerations |

| DMF, NMP | Neutral | Room Temperature | The Fmoc group is susceptible to cleavage in the presence of basic impurities often found in these solvents. Solutions should be prepared fresh. |

| Aqueous Buffers | Acidic (pH < 7) | Room Temperature | Generally stable for short periods. |

| Aqueous Buffers | Basic (pH > 7) | Room Temperature | The Fmoc group is labile and will be cleaved.[2][3] |

Recommended Storage and Handling

To ensure the integrity and purity of Fmoc-3-nitro-L-tyrosine, the following storage and handling procedures are recommended:

Potential Degradation Pathways

Fmoc-3-nitro-L-tyrosine can degrade through several pathways, primarily involving the Fmoc protecting group and the nitrotyrosine moiety.

-

Base-catalyzed Fmoc Cleavage: The most common degradation pathway is the cleavage of the Fmoc group under basic conditions, a reaction intentionally utilized in SPPS.[2][3] This results in the formation of 3-nitro-L-tyrosine and a dibenzofulvene-piperidine adduct (if piperidine is the base).

-

Thermal Fmoc Cleavage: At elevated temperatures (e.g., 120°C in DMSO), the Fmoc group can be cleaved without the need for a base.[4]

-

Photolysis of Nitrotyrosine: The 3-nitrotyrosine moiety is susceptible to photolysis upon exposure to UV light, which can generate highly oxidizing species like hydroxyl radicals.[5][6] This can lead to further degradation of the molecule and other components in a reaction mixture.

-

Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, although this is less common under typical handling conditions.

Experimental Protocols for Stability Assessment

To evaluate the stability of Fmoc-3-nitro-L-tyrosine, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Acidic and Basic Hydrolysis

-

Objective: To assess the stability of Fmoc-3-nitro-L-tyrosine in acidic and basic environments.

-

Methodology:

-

Prepare a stock solution of Fmoc-3-nitro-L-tyrosine in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. Incubate at 60°C.

-

For basic hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL. Keep at room temperature.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots before HPLC analysis.

-

Analyze by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of Fmoc-3-nitro-L-tyrosine to oxidation.

-

Methodology:

-

Prepare a stock solution of Fmoc-3-nitro-L-tyrosine.

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw aliquots at various time points.

-

Analyze by HPLC.

-

Thermal Degradation

-

Objective: To determine the effect of elevated temperature on the stability of Fmoc-3-nitro-L-tyrosine in both solid and solution states.

-

Methodology:

-

Solid State: Place a known amount of solid Fmoc-3-nitro-L-tyrosine in a controlled temperature oven at, for example, 60°C.

-

Solution State: Prepare a solution of Fmoc-3-nitro-L-tyrosine in a suitable solvent and incubate at 60°C.

-

Withdraw samples at various time points. For the solid sample, dissolve a weighed amount in a suitable solvent before analysis.

-

Analyze by HPLC.

-

Photostability Testing

-

Objective: To assess the stability of Fmoc-3-nitro-L-tyrosine upon exposure to light.

-

Methodology:

-

Expose solid Fmoc-3-nitro-L-tyrosine and a solution of the compound to a light source that meets the ICH Q1B guideline requirements. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC.

-

Analytical Methods for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact Fmoc-3-nitro-L-tyrosine from its potential degradation products.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at multiple wavelengths is recommended to monitor both the parent compound and potential degradation products. For 3-nitrotyrosine and its derivatives, detection at approximately 274 nm and 356 nm can be specific.[7]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation information.

Conclusion

The stability of Fmoc-3-nitro-L-tyrosine is critical for its successful application in peptide synthesis and other research areas. By adhering to the recommended storage conditions of 2-8°C in a dry, dark environment, the integrity of the solid compound can be maintained. When in solution, the compound is more susceptible to degradation, particularly through base-catalyzed cleavage of the Fmoc group and photolysis of the nitrotyrosine moiety. Therefore, solutions should be prepared fresh and protected from light and basic conditions. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for a thorough understanding of the stability profile of Fmoc-3-nitro-L-tyrosine and for ensuring the quality and reliability of experimental results.

References

- 1. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. UV photolysis of 3-nitrotyrosine generates highly oxidizing species: a potential source of photooxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. recipp.ipp.pt [recipp.ipp.pt]

Whitepaper: A Technical Guide to 3-Nitrotyrosine as a Post-Translational Modification Mimic

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein tyrosine nitration, the addition of a nitro (-NO2) group to a tyrosine residue to form 3-nitrotyrosine (3-NT), is a stable post-translational modification (PTM) resulting from nitroxidative stress.[1] Initially regarded primarily as a biomarker for cellular damage associated with diseases like neurodegeneration and atherosclerosis, emerging evidence has illuminated a more nuanced role for 3-NT in cellular signaling.[2][3][4] This modification alters the physicochemical properties of the tyrosine residue in ways that can functionally mimic tyrosine phosphorylation, a canonical PTM crucial for signal transduction. This guide provides a detailed theoretical basis for this mimicry, summarizing the biochemical properties, functional consequences, and experimental methodologies relevant to the study of 3-NT in a research and drug development context.

The Biochemical Formation of 3-Nitrotyrosine

The formation of 3-NT in biological systems is a hallmark of "nitroxidative stress," a state where the production of reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses.[2] The primary mechanisms involve free radical-mediated reactions.[5]

2.1 Peroxynitrite-Mediated Pathway The most widely recognized pathway involves peroxynitrite (ONOO⁻), which is formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[1][6] Peroxynitrite, particularly in its protonated form (ONOOH), can directly nitrate tyrosine.[7] However, the dominant mechanism is believed to be a two-step radical process:

-

Formation of a Tyrosyl Radical (Tyr•): An oxidant, such as the carbonate radical (CO₃•⁻) derived from the reaction of peroxynitrite with CO₂, abstracts a hydrogen atom from the phenolic group of tyrosine, forming a tyrosyl radical.[5]

-

Radical-Radical Recombination: The tyrosyl radical then reacts rapidly with nitrogen dioxide (•NO₂), another product of peroxynitrite chemistry, to yield 3-nitrotyrosine.[1][5]

2.2 Peroxidase-Mediated Pathways Peroxynitrite-independent pathways also contribute to 3-NT formation. Heme peroxidases, such as myeloperoxidase, can utilize hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻), generating nitrogen dioxide (•NO₂) and leading to tyrosine nitration.[2][5]

2.3 Other Mechanisms In hydrophobic environments like membranes, •NO can react with molecular oxygen to form •NO₂, which can participate in nitration.[5] Additionally, photochemical reactions involving riboflavin and nitrite can induce tyrosine nitration.[8]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmbreports.org [bmbreports.org]

- 8. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-3-nitro-L-tyrosine: From Supplier to Synthesis and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-3-nitro-L-tyrosine, a critical reagent for researchers studying the effects of protein nitration in various physiological and pathological contexts. This document details commercially available sources, purity specifications, and in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the key signaling pathway associated with protein tyrosine nitration.

Supplier and Purity Information

Fmoc-3-nitro-L-tyrosine is readily available from several reputable suppliers. The purity of this reagent is paramount for the successful synthesis of high-quality peptides and for obtaining reliable experimental results. High-performance liquid chromatography (HPLC) is the most common method used to assess the purity of commercially available Fmoc-3-nitro-L-tyrosine.

| Supplier | Stated Purity | Method of Analysis |

| Sigma-Aldrich | ≥97.0% | HPLC[1] |

| Chem-Impex | ≥98% | HPLC[2] |

| Santa Cruz Biotechnology | Not specified, refer to Certificate of Analysis | Not specified[3] |

| Biosynth | Not specified, refer to product details | Not specified[4] |

| BLDpharm | 98% | Not specified[5] |

| Carl ROTH | Not specified, refer to Certificate of Analysis | Not specified[6] |

Note: It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.[1][3] Beyond the main compound's purity, it is crucial to consider the presence of other potential impurities in Fmoc-amino acids that can affect peptide synthesis, such as free amino acids, dipeptides, and β-alanyl impurities.[7] Specialized analytical methods may be required to detect impurities like acetic acid, which are not readily identified by standard HPLC.[7]

Experimental Protocols

The primary application of Fmoc-3-nitro-L-tyrosine is in solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides.[8] The Fmoc protecting group is stable during peptide bond formation but can be readily removed with a mild base, enabling the stepwise addition of amino acids to a growing peptide chain on a solid support.[8]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS.

References

- 1. theadl.com [theadl.com]

- 2. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Fmoc-3-nitro-L-tyrosine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Fmoc-3-nitro-L-tyrosine powder, a critical amino acid derivative utilized in peptide synthesis and drug development.[1] This document details its physical properties, solubility, and storage conditions, and includes standardized experimental protocols for their determination. A workflow diagram illustrates its application in Solid-Phase Peptide Synthesis (SPPS).

Core Physical and Chemical Properties

Fmoc-3-nitro-L-tyrosine is a derivative of the amino acid tyrosine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a nitro group on the phenyl ring.[1] This unique structure makes it a valuable building block for creating bioactive peptides and enzyme inhibitors.[1]

Data Summary:

The key quantitative physical and chemical properties of Fmoc-3-nitro-L-tyrosine powder are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₂₄H₂₀N₂O₇ |

| Molecular Weight | 448.42 g/mol |

| Appearance | Light yellow to yellow powder/solid[1][2] |

| Melting Point | 143 - 174 °C (literature values vary)[1] |

| Boiling Point (Predicted) | 704.4 ± 60.0 °C[2] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³[2] |

| Optical Rotation | [a]D20 = 15 ± 4º[1] |

| Purity (Typical) | ≥ 98% (HPLC)[1] |

Solubility Profile

Fmoc-3-nitro-L-tyrosine powder is soluble in a range of organic solvents. Its solubility is a critical factor for its use in synthesis protocols.

Qualitative Solubility Data:

-

Soluble in:

Storage and Handling

Proper storage and handling are essential to maintain the integrity and stability of the compound.

-

Storage Temperature: Store in a dry environment at 2-8°C.[2]

-

Handling: Standard laboratory precautions should be observed. This includes using personal protective equipment (PPE) such as gloves and safety glasses.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical characteristics of Fmoc-3-nitro-L-tyrosine powder.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid powder using a melting point apparatus.[3][4][5]

Objective: To determine the temperature range over which the Fmoc-3-nitro-L-tyrosine powder transitions from a solid to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Fmoc-3-nitro-L-tyrosine powder (ensure it is completely dry)

-

Spatula

-

Long glass tube (for packing)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry Fmoc-3-nitro-L-tyrosine powder onto a clean, dry surface.[4]

-

Gently tap the open end of a capillary tube into the powder to collect a small amount.[4]

-

Invert the capillary tube and tap the sealed end on a hard surface to cause the solid to fall to the bottom.[4]

-

Drop the capillary tube, sealed end down, through a long glass tube to firmly pack the powder.[4]

-

-

Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[3][5]

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[5][6]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Observe the sample through the viewing eyepiece.[3]

-

-

Data Recording:

Qualitative Solubility Testing

This protocol describes a method for determining the solubility of Fmoc-3-nitro-L-tyrosine powder in various solvents.

Objective: To qualitatively assess whether the compound is soluble in a given solvent.

Materials:

-

Fmoc-3-nitro-L-tyrosine powder

-

A selection of solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Add approximately 10-20 mg of Fmoc-3-nitro-L-tyrosine powder to a clean, dry test tube.

-

-

Solvent Addition:

-

Add 1 mL of the selected solvent to the test tube.

-

-

Mixing:

-

Agitate the mixture by tapping the test tube or using a vortex mixer for 30-60 seconds.[7]

-

-

Observation:

-

Visually inspect the solution.

-

If the solid completely disappears, leaving a clear solution, the compound is considered soluble .

-

If solid particles remain suspended or settled at the bottom, the compound is considered insoluble or sparingly soluble .

-

-

Repeat:

-

Repeat the procedure for each solvent to be tested.

-

Mandatory Visualizations

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-nitro-L-tyrosine is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the α-amino group of the tyrosine derivative, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[8][9] The process is cyclical, involving deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.[10]

Caption: Simplified workflow of Fmoc-3-nitro-L-tyrosine incorporation in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Points - Procedure [jove.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Notes: Solid-Phase Synthesis of Peptides Containing 3-Nitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of Fmoc-3-nitro-L-tyrosine into synthetic peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). 3-Nitro-L-tyrosine is a critical post-translational modification that serves as a biomarker for nitroxidative stress and is implicated in various physiological and pathological signaling pathways.[1][2] The synthesis of peptides containing this residue is essential for studying its effects on protein structure, function, and cell signaling.[3] This protocol covers all stages from resin preparation to final peptide cleavage and purification, offering quantitative data and troubleshooting guidelines for successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common and versatile method for preparing synthetic peptides.[4] The Fmoc group provides temporary Nα-protection and is readily removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing chain anchored on a solid support.[1][4]

The incorporation of modified amino acids, such as 3-nitro-L-tyrosine, allows researchers to create specific tools for biological investigation. Tyrosine nitration, the addition of a nitro (-NO2) group to the phenolic ring of tyrosine, is a consequence of cellular exposure to reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[1][5][6] This modification can profoundly alter protein function by interfering with normal tyrosine phosphorylation signaling cascades, which are fundamental to cellular regulation.[3][6][7] Synthesizing peptides with precisely placed 3-nitro-L-tyrosine residues enables detailed studies of nitration's impact on enzyme activity, protein-protein interactions, and cell death pathways.[8]

Fmoc-3-nitro-L-tyrosine is commercially available and can be incorporated using standard coupling reagents.[9][10] However, the electron-withdrawing nature of the nitro group can influence reactivity, and care must be taken to ensure efficient coupling and minimize potential side reactions.[10] This protocol outlines a robust methodology for the manual synthesis of such peptides.

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and reaction times may be adjusted for different scales.

Resin Selection and Preparation

The choice of resin determines the C-terminal functionality of the final peptide.[1][11]

-

For C-terminal carboxyl group: Use Wang or 2-Chlorotrityl chloride resin.

-

For C-terminal amide: Use Rink Amide or Sieber amide resin.[11]

Protocol: Resin Swelling

-

Place the selected resin (0.1 mmol) into a fritted syringe or specialized reaction vessel.

-

Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.

-

Agitate the resin using a shaker or manual swirling for 30-60 minutes at room temperature to ensure proper swelling.

-

Drain the DMF completely using vacuum or nitrogen pressure.

Fmoc-SPPS Cycle

The synthesis proceeds through iterative cycles of deprotection and coupling.

Diagram: Fmoc-SPPS Workflow

Protocol: Nα-Fmoc Deprotection

-

To the swelled resin, add 20% (v/v) piperidine in DMF (~5 mL).

-

Agitate for 3-5 minutes, then drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF (~5 mL).

-

Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol: Coupling of Fmoc-3-nitro-L-tyrosine

-

In a separate vial, prepare the activation solution:

-

Dissolve Fmoc-3-nitro-L-tyrosine (4 eq., 0.4 mmol) and an activating agent such as HOBt (1-hydroxybenzotriazole) (4 eq., 0.4 mmol) in DMF (~3 mL).

-

Add a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq., 0.39 mmol) and DIPEA (N,N-Diisopropylethylamine) (8 eq., 0.8 mmol).

-

-

Agitate the activation mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To confirm reaction completion, perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

-

Drain the coupling solution and wash the peptide-resin with DMF (3 x 5 mL).

| Parameter | Value/Reagent | Notes |

| Synthesis Scale | 0.1 mmol | Adjust reagents for different scales. |

| Fmoc-AA Equiv. | 2 - 4 eq. | Higher equivalents may be needed for difficult couplings.[10] |

| Coupling Reagent | HBTU / HATU / DIC | HBTU and HATU are highly efficient and fast-acting.[10] |

| Additive | HOBt / Oxyma | Suppresses racemization and improves efficiency.[12] |

| Base | DIPEA | Used in 2-fold excess relative to the amino acid. |

| Solvent | DMF | Ensure anhydrous grade for best results. |

| Reaction Time | 1 - 2 hours | Can be extended for sterically hindered couplings. |

| Temperature | Room Temperature | Heating (e.g., 60°C) can be used for difficult sequences.[13] |

| Table 1: Recommended Coupling Parameters for Fmoc-3-nitro-L-tyrosine. |

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol: Cleavage from Resin

-

Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it thoroughly under vacuum for at least 1 hour.

-

In a fume hood, prepare a fresh cleavage cocktail. The composition depends on the other amino acids present in the sequence.

-

Add the cleavage cocktail (~5 mL) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate, which contains the crude peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

| Cocktail Name | Composition (v/v) | Recommended Use |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose; suitable for peptides containing sensitive residues like Trp, Met, or Cys.[7] |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for peptides containing Arg(Pbf/Pmc).[7] |

| Standard | TFA / H₂O / TIS (95:2.5:2.5) | For simple peptides without sensitive residues.[13] |

| Table 2: Common TFA Cleavage Cocktails. (TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol). |

Peptide Precipitation and Purification

Protocol: Peptide Precipitation

-

Concentrate the TFA filtrate to a small volume using a stream of nitrogen or rotary evaporation.

-

Add the concentrated solution dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum to remove all residual ether.

Protocol: Purification by RP-HPLC

-

Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]

-

Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.

-

Monitor the elution at 220 nm and 356 nm (the latter is specific for 3-nitrotyrosine).[15]

-

Collect fractions containing the pure peptide, pool them, and lyophilize to obtain a dry, white powder.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Biological Context: Tyrosine Nitration in Cell Signaling

Tyrosine nitration is a non-enzymatic post-translational modification that occurs under conditions of nitroxidative stress. The primary pathway involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻), which can then nitrate the ortho position of the tyrosine phenol ring.[1][5][6]

This modification is significant because it can block or mimic tyrosine phosphorylation, a key event in numerous signaling cascades regulated by tyrosine kinases.[6][16] By adding a bulky, electron-withdrawing nitro group, nitration can alter a protein's conformation and function, often leading to inhibition of its activity.[1][2] This interference with phosphorylation-dependent signaling is implicated in the pathology of various diseases, including neurodegenerative and cardiovascular disorders.[2][17]

Diagram: Peroxynitrite-Mediated Tyrosine Nitration Pathway

References

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Incorporating Fmoc-3-nitro-L-tyrosine to Study Protein Nitration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a significant post-translational modification (PTM) implicated in a wide range of physiological and pathological processes.[1][2][3][4] This modification can alter protein structure, function, and signaling, and has been associated with conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6] The site-specific incorporation of 3-nitro-L-tyrosine into peptides and proteins using Fmoc-3-nitro-L-tyrosine in solid-phase peptide synthesis (SPPS) provides a powerful tool to investigate the precise functional consequences of this modification.[7][8]

These application notes provide detailed protocols for the incorporation of Fmoc-3-nitro-L-tyrosine into synthetic peptides and their subsequent use in studying protein nitration.

Signaling Pathways and Experimental Workflow

To understand the context and application of incorporating Fmoc-3-nitro-L-tyrosine, it is crucial to visualize the relevant biological pathways and the experimental workflow.

Caption: General signaling pathway leading to protein tyrosine nitration.

Caption: Experimental workflow for synthesizing and utilizing nitrated peptides.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and analysis of peptides containing 3-nitro-L-tyrosine.

Table 1: Mass Spectrometry Data for 3-Nitrotyrosine

| Parameter | Value | Reference |

| Molecular Weight of Fmoc-3-nitro-L-tyrosine | 448.43 g/mol | [8] |

| Mass of 3-nitrotyrosine residue in a peptide | 226.06 Da | [2] |

| Common m/z of protonated native 3-nitrotyrosine ([M+H]⁺) | 227 | [2] |

Table 2: HPLC-DAD Quantification of Protein Nitration

| Nitrated Protein Standard | Nitration Degree (ND) | Ratio of Absorbance (A₃₅₇/A₂₈₀) |

| Nitro-(0.08)-BSA | 0.004 | ~0.02 |

| Nitro-(0.6)-BSA | 0.027 | ~0.1 |

| Nitro-(1.1)-BSA-1 | 0.051 | ~0.18 |

| Nitro-(1.3)-BSA | 0.060 | ~0.22 |

| Nitro-(2.1)-BSA | 0.098 | ~0.35 |

| Nitro-(2.8)-BSA | 0.133 | ~0.45 |

| Nitro-(4.0)-BSA | 0.189 | ~0.6 |

| Nitro-(8.2)-BSA | 0.389 | ~1.1 |

| Nitro-(10.1)-BSA | 0.482 | ~1.3 |

| Nitro-(0.2)-OVA | 0.018 | ~0.08 |

| ND is defined as the average number of nitrotyrosine residues divided by the total number of tyrosine residues in a protein molecule.[9][10] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Nitrotyrosine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 3-nitro-L-tyrosine using Fmoc chemistry.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)[11]

-

Fmoc-protected amino acids, including Fmoc-3-nitro-L-tyrosine

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[11]

-

Reaction vessel

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[12]

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HBTU in DMF.

-

Add 6-8 equivalents of DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. For coupling of Fmoc-3-nitro-L-tyrosine, the unprotected hydroxyl group can be used, but in situ protection strategies may improve yields for longer peptides.[7]

-

To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat for Subsequent Amino Acids:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

-

Agitate for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-